molecular formula C8H6BrN3O B1449486 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one CAS No. 33199-41-6

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

Cat. No. B1449486
CAS RN: 33199-41-6
M. Wt: 240.06 g/mol
InChI Key: CFRHDMJAUMODNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been discussed in several papers. For instance, a study discusses the synthesis of a novel series of alkyl sulfamide substituted pyrimidines . Another paper discusses the successful synthesis of a novel racemic secondary alcohol through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in several studies. For example, a study used HOMO and LUMO analysis to determine the charge transfer within the molecule . The stability of the molecule arising from hyper-conjugative interaction and charge delocalization was analyzed using NBO analysis .


Chemical Reactions Analysis

A study discusses the Suzuki cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with several aryl/heteroaryl boronic acids using a Pd(0) catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been discussed in several papers. For instance, a study provides the molecular weight of a related compound .

Scientific Research Applications

Antimicrobial and Antifungal Activities

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research has demonstrated that these compounds exhibit significant activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents. For instance:

  • Synthesis and Antimicrobial Activities

    Some novel 1,2,4-triazole derivatives, including those related to 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, have been synthesized and shown to possess antimicrobial activities against various microorganisms, including strains of bacteria and fungi (Kaneria et al., 2016), (Safonov & Panasenko, 2022).

  • Synthesis and Antifungal Evaluation

    Novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs have been synthesized and evaluated for their in vitro antifungal activity, showing potential as antifungal agents (Terzioğlu Klip et al., 2010).

Synthesis and Characterization

The synthesis and characterization of 1,2,4-triazole derivatives, including 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, have been a focus of research to understand their properties and potential applications:

  • One-pot Synthesis and Characterization

    Studies have explored the one-pot synthesis of these compounds and their characterization using various techniques such as UV–vis, FTIR, NMR, and X-ray crystallography, providing insights into their molecular structures (Jiang et al., 2014).

  • Crystal Structure Analysis

    The crystal structure of related compounds has been studied, revealing details about their molecular configuration and potential interactions, which are crucial for understanding their pharmacological properties (Wang & Dong, 2009).

Potential in Corrosion Inhibition

Research also indicates the potential application of 1,2,4-triazole derivatives in corrosion inhibition, particularly in protecting metals against corrosion in various environments:

  • Gravimetric Studies of Triazole-Based Compounds: Studies have demonstrated that these compounds can serve as effective corrosion inhibitors for metals, highlighting an industrial application beyond biomedical uses (Al-amiery et al., 2020).

Safety And Hazards

Safety data sheets for related compounds suggest avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-(4-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRHDMJAUMODNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347044
Record name 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

CAS RN

33199-41-6
Record name 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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